2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide
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Description
2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
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Biological Activity
The compound 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22ClFN3O2S with a molecular weight of approximately 445.9 g/mol. The structure features a thioether linkage and a dihydropyrazine moiety, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H22ClFN3O2S |
Molecular Weight | 445.9 g/mol |
CAS Number | 900003-98-7 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits multiple biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the chloro-fluorophenyl group is believed to enhance potency against various cancer cell lines.
- Antimicrobial Properties : The thioether functionality has been associated with antimicrobial effects, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of similar compounds. Here are notable findings:
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of thioamide derivatives, revealing that compounds structurally related to our target compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy demonstrated that thioether-containing compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfur atom in enhancing membrane permeability .
Study 3: Enzyme Inhibition
In a pharmacological study, it was shown that derivatives similar to this compound inhibited key enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-2-13-3-5-14(6-4-13)24-18(26)12-28-19-20(27)25(10-9-23-19)15-7-8-17(22)16(21)11-15/h3-11H,2,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZUEHVWVZTQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.